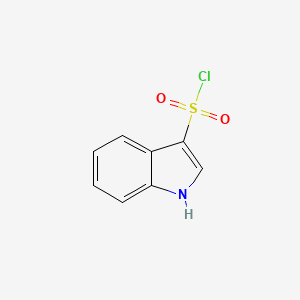

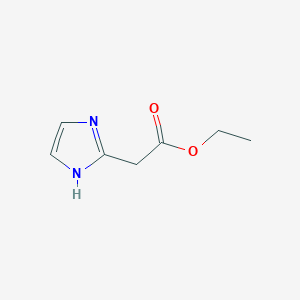

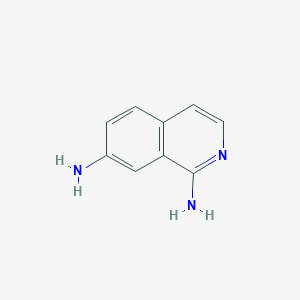

![molecular formula C6H5N3O B1612289 3,4-Dihydroimidazo[4,5-b]pyridin-5-one CAS No. 28279-48-3](/img/structure/B1612289.png)

3,4-Dihydroimidazo[4,5-b]pyridin-5-one

Vue d'ensemble

Description

3,4-Dihydroimidazo[4,5-b]pyridin-5-one is a chemical compound with the CAS Number: 28279-48-3. It has a molecular weight of 135.13 . The IUPAC name for this compound is 3H-imidazo [4,5-b]pyridin-5-ol .

Synthesis Analysis

A series of 3H-imidazo [4,5-b] pyridines derivatives were designed and synthesized as selective mTOR inhibitors . The systematic optimization of the molecules resulted in the identification of two compounds with nanomolar mTOR inhibitory activity and selectivity over PI3Kα .Molecular Structure Analysis

The InChI code for 3,4-Dihydroimidazo[4,5-b]pyridin-5-one is 1S/C6H5N3O/c10-5-2-1-4-6 (9-5)8-3-7-4/h1-3H, (H2,7,8,9,10) . This indicates the presence of 6 carbon atoms, 5 hydrogen atoms, 3 nitrogen atoms, and 1 oxygen atom in the molecule .Chemical Reactions Analysis

The compound has been used in the synthesis of selective mTOR inhibitors . The reaction of the compound with a series of halogenated derivatives under conditions of phase transfer catalysis solid–liquid (CTP) allows the isolation of the expected regioisomers compounds .Physical And Chemical Properties Analysis

The compound has a boiling point of 593.1±50.0C at 760 mmHg and a melting point of 311-313C . It is a solid at room temperature .Applications De Recherche Scientifique

They are known to play a crucial role in numerous disease conditions . For example, they have been found to have bioactivity as GABA A receptor positive allosteric modulators . Other drugs in this class have been developed as proton pump inhibitors, aromatase inhibitors, and NSAIDs . Imidazopyridines have the ability to influence many cellular pathways necessary for the proper functioning of cancerous cells, pathogens, components of the immune system, enzymes involved in carbohydrate metabolism, etc .

- Imidazole derivatives have been synthesized and evaluated for antibacterial activity against Staphylococcus aureus, Bacillus subtilis, Escherichia coli, and Klebsiella pneumoniae .

- Compounds of the invention can be used in the treatment of GPR81 associated disorders, such as dyslipidemia, atherosclerosis, hypertension, coronary heart disease, stroke, insulin resistance, impaired glucose tolerance, type 2 diabetes, syndrome X, obesity, psoriasis, rheumatoid arthritis, Crohn’s disease, transplant rejection, multiple sclerosis, systemic lupus erythematosus, ulcerative colitis, type 1 diabetes and acne .

- Because Janus kinases (JAKs) play a crucial role in cytokine-mediated signal transduction, JAKs are an attractive target for the treatment of organ transplant rejection and autoimmune diseases such as rheumatoid arthritis .

Antibacterial Activity

Treatment of GPR81 Associated Disorders

Treatment of Organ Transplant Rejection and Autoimmune Diseases

Activation of Nuclear Factor Kappa-Light-Chain-Enhancer of Activated B Cells (NF-kappaB)

- A series of azo-anchored 3,4-dihydroimidazo[4,5-b]indole derivatives have been synthesized and studied for their inhibitory action against the main protease (Mpro) of SARS-CoV-2 . In silico investigations revealed significant inhibitory action surpassing standard drugs such as Remdesivir, Paxlovid, Molnupiravir, Chloroquine, Hydroxychloroquine (HCQ), and (N3), an irreversible Michael acceptor inhibitor .

Inhibitory Action Against COVID-19 Main Protease (Mpro)

Anti-Inflammatory Activities

Safety And Hazards

Propriétés

IUPAC Name |

1,4-dihydroimidazo[4,5-b]pyridin-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5N3O/c10-5-2-1-4-6(9-5)8-3-7-4/h1-3H,(H2,7,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTIHRQBDCJLDQX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)NC2=C1NC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60618261 | |

| Record name | 1,4-Dihydro-5H-imidazo[4,5-b]pyridin-5-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60618261 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

135.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,4-Dihydroimidazo[4,5-b]pyridin-5-one | |

CAS RN |

28279-48-3 | |

| Record name | 1,4-Dihydro-5H-imidazo[4,5-b]pyridin-5-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60618261 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

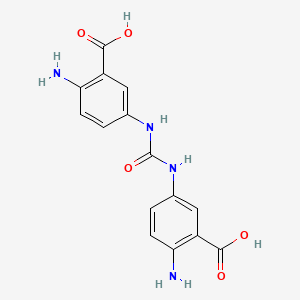

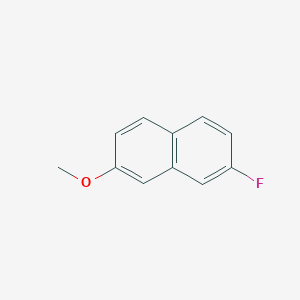

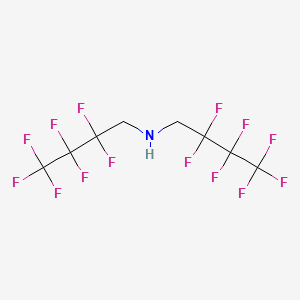

![2-Oxo-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine-7-carbaldehyde](/img/structure/B1612222.png)

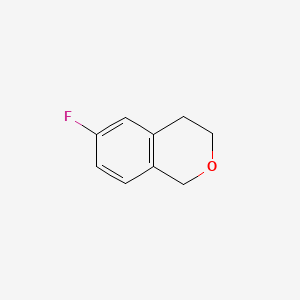

![2-Methylbenzo[d]oxazole-5-carbaldehyde](/img/structure/B1612227.png)